molecular formula C17H23NO2 B12552681 4-{4-[(Morpholin-4-yl)methyl]phenyl}cyclohexan-1-one CAS No. 178163-52-5

4-{4-[(Morpholin-4-yl)methyl]phenyl}cyclohexan-1-one

Cat. No.: B12552681
CAS No.: 178163-52-5
M. Wt: 273.37 g/mol
InChI Key: VHFQCHHECYTSAX-UHFFFAOYSA-N
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Description

4-{4-[(Morpholin-4-yl)methyl]phenyl}cyclohexan-1-one is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a cyclohexanone core with a phenyl ring substituted with a morpholinylmethyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(Morpholin-4-yl)methyl]phenyl}cyclohexan-1-one typically involves a Mannich reaction, which is a three-component condensation reaction. The process generally includes the following steps:

    Starting Materials: Cyclohexanone, formaldehyde, and morpholine.

    Reaction Conditions: The reaction is carried out in an ethanol and dimethylformamide (DMF) mixture, with the temperature maintained at around 60°C.

    Procedure: Cyclohexanone and formaldehyde are dissolved in the ethanol-DMF mixture, followed by the addition of morpholine with constant stirring.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing safety measures for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-{4-[(Morpholin-4-yl)methyl]phenyl}cyclohexan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

4-{4-[(Morpholin-4-yl)methyl]phenyl}cyclohexan-1-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Medicine: Research has explored its potential as an anti-inflammatory and antioxidant agent.

    Industry: Its chemical properties make it suitable for use in various industrial processes, including the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 4-{4-[(Morpholin-4-yl)methyl]phenyl}cyclohexan-1-one exerts its effects involves its interaction with specific molecular targets. For instance, its anti-inflammatory activity is thought to be mediated through the inhibition of cyclooxygenase enzymes, which play a role in the inflammatory response . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress.

Comparison with Similar Compounds

4-{4-[(Morpholin-4-yl)methyl]phenyl}cyclohexan-1-one can be compared to other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

178163-52-5

Molecular Formula

C17H23NO2

Molecular Weight

273.37 g/mol

IUPAC Name

4-[4-(morpholin-4-ylmethyl)phenyl]cyclohexan-1-one

InChI

InChI=1S/C17H23NO2/c19-17-7-5-16(6-8-17)15-3-1-14(2-4-15)13-18-9-11-20-12-10-18/h1-4,16H,5-13H2

InChI Key

VHFQCHHECYTSAX-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)CCC1C2=CC=C(C=C2)CN3CCOCC3

Origin of Product

United States

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